5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.394. The purity is usually 95%.
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Scientific Research Applications
Chemistry: This compound can serve as a building block for more complex molecules. Its varied functional groups make it a versatile intermediate in synthetic organic chemistry.
Biology: Potentially, it could be used to study the interaction of its functional groups with biological targets.
Medicine: Analogues of this compound may exhibit pharmacological activity, serving as leads for drug development.
Industry: Can be used in the manufacture of specialty chemicals, materials science, and possibly as a precursor for the synthesis of functional polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves multiple steps, starting from readily available precursors.
The allyloxy group can be introduced using an allylation reaction, where an allyl halide reacts with a phenol derivative.
The furan-2-carbonyl group may be incorporated via an acylation reaction, typically using furan-2-carbonyl chloride and a suitable base.
Conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods:
Industrially, the production of this compound may involve batch or continuous flow processes, depending on the scale and demand.
Optimization of reaction conditions to maximize yield and minimize waste is essential.
Use of robust purification techniques, such as column chromatography or recrystallization, to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The furan-2-carbonyl group can be reduced to a furan-2-methylene group.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions typically involve nucleophiles like halides or alkoxides.
Major Products:
Oxidation of the hydroxyl group forms a carbonyl derivative.
Reduction of the furan-2-carbonyl group produces a methylene derivative.
Substitution reactions yield various allyloxy-substituted products.
Mechanism of Action
The compound’s mechanism of action would depend on its interactions with specific molecular targets.
For instance, in biological systems, the hydroxyl and allyloxy groups may form hydrogen bonds with enzymes or receptors, altering their activity.
The isoxazole ring could participate in π-π stacking interactions or serve as a scaffold for binding to various biomolecules.
Comparison with Similar Compounds
5-(4-(methoxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one.
5-(4-(allyloxy)phenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylpyrazol-3-yl)-1H-pyrrol-2(5H)-one.
Hope this breakdown helps you understand the compound better. It's fascinating how these complex molecules can have such diverse applications and reactions.
Properties
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-3-10-28-15-8-6-14(7-9-15)19-18(20(25)16-5-4-11-29-16)21(26)22(27)24(19)17-12-13(2)30-23-17/h3-9,11-12,19,26H,1,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLZMFABUCWENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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